1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine
Description
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-methylsulfanylindol-6-amine |
InChI |
InChI=1S/C11H14N2OS/c1-14-7-13-4-3-9-10(13)5-8(12)6-11(9)15-2/h3-6H,7,12H2,1-2H3 |
InChI Key |
YOHYQDPMSPBPOX-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=CC2=C1C=C(C=C2SC)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Starting from appropriately substituted indole precursors.
- Introduction of the methylthio substituent at the 4-position.
- Installation of the methoxymethyl group at the N-1 position.
- Introduction or preservation of the amino group at the 6-position.
The synthetic route requires careful control of regioselectivity and functional group compatibility.
Preparation of Starting Indoles
According to a comprehensive synthetic study on indole derivatives, starting indoles with various substitutions can be prepared by classical methods or purchased commercially. For example, indoles substituted at the 4- and 6-positions can be synthesized via electrophilic aromatic substitution or by functional group transformations on preformed indoles.
Table 1: Methods for Preparation of Substituted Indoles
Introduction of the Methylthio Group at C-4 Position
The methylthio substituent is commonly introduced via nucleophilic aromatic substitution or direct methylthiolation of a halogenated indole intermediate.
- One approach involves the reaction of 4-halogenated indole derivatives with sodium methylthiolate or methylthiol under basic conditions to afford the 4-(methylthio)indole.
- Alternative methods include the use of multicomponent reactions to assemble the indole core with the methylthio substituent already present.
Installation of the Methoxymethyl Group at N-1 Position
The methoxymethyl (MOM) protecting group is widely used to protect the indole nitrogen and can be introduced by alkylation:
- Treatment of the indole with methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., dimethylformamide) selectively alkylates the nitrogen at the 1-position.
- The reaction is typically carried out at ambient temperature to moderate heating to avoid side reactions.
Preservation or Introduction of the Amino Group at C-6 Position
The amino group at the 6-position can be introduced by:
- Starting from a 6-nitroindole derivative followed by catalytic hydrogenation to reduce the nitro group to the amino group.
- Alternatively, direct amination via nucleophilic substitution or amination of a 6-halogenated intermediate can be employed.
Representative Synthetic Procedure
A representative synthetic route based on literature data is summarized below:
Synthesis of 4-(Methylthio)-6-nitroindole : Starting from 6-nitroindole, halogenation at the 4-position followed by substitution with methylthiolate yields 4-(methylthio)-6-nitroindole.
N-1 Methoxymethylation : The 4-(methylthio)-6-nitroindole is treated with methoxymethyl chloride and sodium hydride in DMF at room temperature to give 1-(methoxymethyl)-4-(methylthio)-6-nitroindole.
Reduction of Nitro to Amino : Catalytic hydrogenation using Pd/C under hydrogen atmosphere converts the nitro group to the amino group, affording this compound.
Analytical Data and Characterization
The purity and identity of the compound are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR show characteristic signals for the methoxymethyl group (singlet around δ 3.3-3.5 ppm for OCH3 and δ 5.0-5.2 ppm for CH2), methylthio group (singlet near δ 2.5 ppm), and aromatic protons of the indole ring.
- Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight of this compound.
- Infrared (IR) Spectroscopy : Bands corresponding to N-H, C-S, and C-O stretching vibrations.
- Melting Point : Typically reported in the range depending on purity and crystallinity.
Summary Table of Key Preparation Steps
Additional Notes and Mechanistic Insights
- The methylthio group is electron-donating and can influence the reactivity of the indole ring, requiring careful control during electrophilic substitutions and alkylations.
- The methoxymethyl protecting group on the nitrogen is stable under mild hydrogenation conditions, allowing selective reduction of the nitro group without deprotection.
- Alternative synthetic routes involving multicomponent reactions or copper-catalyzed cyclizations have been reported for related indole derivatives but may require more complex starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine involves its interaction with various molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes like 5’-methylthioadenosine phosphorylase (MTAP), leading to the accumulation of toxic metabolites and disruption of cellular processes . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
a. 1-(4-Methoxybenzyl)-1H-indol-6-amine (CAS N/A)
- Structure : 4-Methoxybenzyl group at position 1.
- Synthesis : Prepared via hydrogenation of 1-(4-methoxybenzyl)-6-nitro-1H-indole using 10% Pd/C, yielding 83% .
- Properties : Molecular weight ≈ 252.3 g/mol (C₁₆H₁₆N₂O). NMR data (δ 7.40 ppm for indole proton, δ 3.77 ppm for methoxy) confirm regiochemistry .
- Comparison : The methoxymethyl group in the target compound may enhance solubility compared to the bulkier 4-methoxybenzyl group.
b. 1-(Ethoxymethyl)-1H-indol-6-amine (CAS 1478797-74-8)
Substituent Variations at the 4-Position
a. 4-Methyl-1H-indol-6-amine (CAS 139121-40-7)
- Structure : Methyl group at position 3.
- Properties : Molecular weight 146.19 g/mol (C₉H₁₀N₂). Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .
- Comparison : The methylthio group in the target compound introduces sulfur, which may enhance hydrogen bonding (e.g., C–H···S interactions) and alter pharmacokinetics.
b. 1-{3-[(Dimethylamino)methyl]-5-methyl-1H-indol-6-yl}ethan-1-one (Compound 8)
Substituent Variations at the 6-Position
a. 6-Aminoindole (CAS 5318-27-4)
- Structure : Unsubstituted except for the 6-amine.
- Properties : Molecular weight 132.16 g/mol (C₈H₈N₂). Used as a precursor in alkaloid synthesis .
- Comparison : The target compound’s methoxymethyl and methylthio groups likely increase steric hindrance, reducing reactivity at the 6-position.
Research Implications
- Medicinal Chemistry : The methylthio group’s sulfur atom may improve binding to metalloenzymes or modulate oxidative stability compared to methyl or methoxy analogs.
- Synthetic Challenges : Regioselective introduction of methoxymethyl and methylthio groups requires optimization to avoid side reactions (e.g., over-alkylation) .
- Safety : While 4-Methyl-1H-indol-6-amine exhibits toxicity (H302), the target compound’s safety profile remains uncharacterized, necessitating further study .
Biological Activity
1-(Methoxymethyl)-4-(methylthio)-1H-indol-6-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure
The compound features an indole core, which is known for its diverse biological activities. The specific substituents, methoxymethyl and methylthio groups, may influence its pharmacological properties.
Research indicates that compounds with indole structures often interact with various biological targets, including receptors and enzymes. The mechanisms by which this compound exerts its effects are still under investigation but may involve:
- Receptor Modulation : Indole derivatives can act as agonists or antagonists at various receptors.
- Enzyme Inhibition : Potential inhibition of kinases or other enzymes involved in cell signaling pathways.
Biological Activity Overview
The biological activities of this compound have been explored in several studies:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 3.5 | 7.0 |
| This compound | Escherichia coli | 5.0 | 10.0 |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For instance, it has been reported to induce apoptosis in melanoma cells, suggesting a potential role in cancer therapy.
Case Studies
Several case studies have investigated the efficacy and safety profiles of indole-based compounds similar to this compound:
- Melanoma Treatment : A study found that treatment with an indole derivative led to significant tumor regression in animal models of melanoma, correlating with increased apoptosis markers in tumor tissues.
- Antibacterial Efficacy : Another investigation evaluated the antimicrobial effects of various indole derivatives, showing that modifications at the methylthio position significantly enhanced antibacterial activity against resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
